Orthogonal Protection Scheme: Selective Deprotection vs. Mono-Protected Serine
Boc-Ser(tBu)-OtBu incorporates three distinct acid-labile protecting groups (Boc, tBu ether, OtBu ester) that can be removed under orthogonal conditions, enabling precise control over peptide chain elongation. In contrast, Boc-Ser-OH lacks C-terminal protection, leaving the carboxyl group vulnerable to unintended activation and side reactions . Fmoc-Ser(tBu)-OH relies on a base-labile Fmoc group that is incompatible with acid-labile tBu protections during global deprotection, creating a fundamental orthogonality conflict in hybrid Boc/Fmoc syntheses [1].
| Evidence Dimension | Orthogonal deprotection capability |
|---|---|
| Target Compound Data | Three distinct acid-labile groups (Boc, tBu ether, OtBu ester) removable under controlled acidic conditions |
| Comparator Or Baseline | Boc-Ser-OH: unprotected C-terminus; Fmoc-Ser(tBu)-OH: base-labile Nα group, acid-labile side-chain |
| Quantified Difference | Full orthogonality (3 groups) vs. partial (1-2 groups) or conflicting (base/acid) protection |
| Conditions | SPPS and solution-phase peptide synthesis |
Why This Matters
Full orthogonality minimizes side reactions and maximizes stepwise yield in complex peptide sequences.
- [1] Iris Biotech. Boc versus Fmoc for Solid Phase Peptide Synthesis. Technical Article, 2024. View Source
